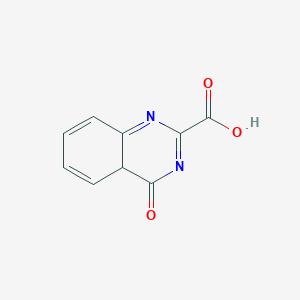

4-oxo-4aH-quinazoline-2-carboxylic acid

Description

4-Oxo-4aH-quinazoline-2-carboxylic acid is a heterocyclic compound featuring a quinazoline core substituted with a carboxylic acid group at position 2 and a ketone group at position 2. Quinazoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation properties . The 4-oxo group enhances electrophilicity, facilitating interactions with biological targets, while the carboxylic acid moiety contributes to solubility and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C9H6N2O3 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

4-oxo-4aH-quinazoline-2-carboxylic acid |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-7(11-8)9(13)14/h1-5H,(H,13,14) |

InChI Key |

IGXLLVZLJICZMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2C(=NC(=NC2=O)C(=O)O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4aH-quinazoline-2-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions. Another method includes the use of microwave-assisted reactions, which have been shown to improve yields and reduce reaction times .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs microwave-assisted synthesis due to its efficiency and scalability. This method allows for the rapid production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-oxo-4aH-quinazoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-hydroxyquinazoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and amines are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, 4-hydroxyquinazoline derivatives, and various substituted quinazolines with different functional groups .

Scientific Research Applications

4-oxo-4aH-quinazoline-2-carboxylic acid has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

Medicine: Quinazoline derivatives have shown potential as anticancer, antiviral, and antibacterial agents.

Industry: The compound is used in the development of new materials and as a precursor for various pharmaceuticals

Mechanism of Action

The mechanism of action of 4-oxo-4aH-quinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an antagonist, preventing the binding of natural ligands and modulating signal transduction pathways .

Comparison with Similar Compounds

4-Oxo-1,4-Dihydroquinoline-2-Carboxylic Acid

- Structure: Differs by a partially saturated quinoline ring instead of a fully aromatic quinazoline system.

- Key Functional Groups: Carboxylic acid (C2), ketone (C4), and a dihydroquinoline backbone.

- Physicochemical Properties : Reduced aromaticity compared to quinazoline analogs may lower lipophilicity, enhancing aqueous solubility.

4-Oxo-4H-Quinolizine-3-Carboxylic Acid Derivatives

- Structure: Features a quinolizine ring system fused with a pyridine ring, differing in ring connectivity from quinazoline.

- Key Functional Groups: Carboxylic acid (C3), ketone (C4), and an amino group introduced via Na₂S₂O₄ reduction .

- Synthetic Notes: Nitration and reduction steps require precise control to minimize by-products.

4-Hydroxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid Derivatives

4-Oxo-3,4-Dihydroquinazoline-2-Carbohydrazide

4-Oxo-5H-1,2,4-Triazolo[1,5-a]Quinoxaline-2-Carboxylic Acid

- Structure: Triazoloquinoxaline fused system instead of quinazoline.

- Key Functional Groups : Carboxylic acid (C2), ketone (C4), and triazole ring.

- Electronic Effects : The triazole ring introduces additional nitrogen atoms, altering electronic distribution and binding affinity .

Data Table: Comparative Analysis of Key Compounds

Key Findings and Insights

- Functional Group Influence : Carboxylic acids enhance solubility but may limit blood-brain barrier penetration; amides and hydrazides offer a balance between activity and bioavailability .

- Synthetic Challenges: Nitration and reduction steps in quinolizine synthesis require precise control to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.